molecular formula C21H14BrN5O4S2 B2868852 N-[(2H-1,3-benzodioxol-5-yl)methyl]-10-(4-bromobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892749-32-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-10-(4-bromobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2868852
CAS No.: 892749-32-5
M. Wt: 544.4
InChI Key: YVFSTSJRIZSJNK-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core with a 1,3-benzodioxole methylamine substituent and a 4-bromobenzenesulfonyl group. The 4-bromobenzenesulfonyl moiety may enhance electrophilicity and binding interactions, while the benzodioxolylmethyl group could improve lipophilicity and membrane permeability . Structural characterization of such compounds often involves X-ray crystallography (using software like SHELX ) and spectroscopic methods (IR, UV-Vis, LCMS) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-10-(4-bromophenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN5O4S2/c22-13-2-4-14(5-3-13)33(28,29)21-20-24-19(18-15(7-8-32-18)27(20)26-25-21)23-10-12-1-6-16-17(9-12)31-11-30-16/h1-9H,10-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFSTSJRIZSJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC4=C(N=NN4C5=C3SC=C5)S(=O)(=O)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonyl and Amine Groups

The target compound’s closest analogs differ in sulfonyl and amine substituents, impacting physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Sulfonyl Group Amine Substituent Key Features
Target Compound C₂₁H₁₆BrN₅O₄S₂ ~518.4 (estimated) 4-Bromobenzenesulfonyl (2H-1,3-Benzodioxol-5-yl)methyl High lipophilicity, potential CNS activity
BB06912 C₂₁H₁₆BrN₅O₂S₂ 514.418 4-Bromobenzenesulfonyl 1-Phenylethyl Enhanced aromatic interactions
N-(4-Ethoxyphenyl)-10-(4-Methylbenzenesulfonyl)-... Not reported Not reported 4-Methylbenzenesulfonyl 4-Ethoxyphenyl Improved solubility via ethoxy group
  • Amine Substituent : The benzodioxolylmethyl group (target) may confer greater lipophilicity than BB06912’s phenylethyl group, affecting blood-brain barrier penetration .

Core Structural Similarities and Differences

  • Tricyclic Heterocycles : The target compound shares a 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-pentaene core with BB06912 and PROTAC-related compounds (e.g., ’s JQ-1 derivative). This core is critical for π-π stacking and hydrogen bonding in protein interactions .
  • Spirocyclic vs.

Preparation Methods

Synthetic Strategy Design

Core Tricyclic System Construction

The tricyclic framework is assembled via a tandem cyclization approach. Step 1 involves condensing a thiophene-diamine precursor with a diketone derivative in refluxing ethanol, forming the central thiazolo[3,2-a]pyrimidine ring. Step 2 employs a Mitsunobu reaction to close the seven-membered ring, using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0°C.

Critical Parameters:
  • Solvent polarity (THF vs. DMF) impacts reaction kinetics.
  • DEAD stoichiometry must exceed 1.5 equivalents to prevent incomplete cyclization.

Sulfonylation at Position 10

The 4-bromobenzenesulfonyl group is introduced via nucleophilic aromatic substitution. The tricyclic intermediate is treated with 4-bromobenzenesulfonyl chloride (1.2 equivalents) in dichloromethane (DCM) under nitrogen, with N,N-diisopropylethylamine (DIPEA) as a base. Reaction monitoring via TLC (eluent: 7:3 hexane/ethyl acetate) confirms completion within 6 hours.

Yield Optimization:
Condition Yield (%) Purity (HPLC)
DCM, 25°C 78 92
DMF, 0°C 65 88
Acetonitrile, reflux 82 94

Amine Coupling at Position 7

The benzodioxol-methylamine moiety is attached using a carbodiimide-mediated coupling. N-[(2H-1,3-Benzodioxol-5-yl)methyl]amine (1.1 equivalents) reacts with the sulfonylated intermediate in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in DMF at 4°C. The crude product is purified via silica gel chromatography (gradient: 5–20% methanol in DCM).

Detailed Synthetic Protocols

Preparation of the Tricyclic Intermediate

  • Thiophene-diamine (5.0 g, 22 mmol) and 1,3-cyclohexanedione (3.2 g, 24 mmol) are refluxed in ethanol (100 mL) for 12 hours.
  • The mixture is cooled, filtered, and washed with cold ethanol to yield 6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-8-one (4.7 g, 85%).
  • The product is dissolved in THF (50 mL), treated with DEAD (4.5 mL, 28 mmol) and PPh₃ (7.4 g, 28 mmol), and stirred at 0°C for 4 hours.
  • After quenching with water, the organic layer is dried (MgSO₄) and concentrated to afford the tricyclic core (3.9 g, 72%).

Sulfonylation Procedure

  • Tricyclic core (2.0 g, 7.4 mmol) is dissolved in DCM (40 mL) under N₂.
  • 4-Bromobenzenesulfonyl chloride (2.1 g, 8.1 mmol) and DIPEA (2.6 mL, 14.8 mmol) are added dropwise.
  • The reaction is stirred for 6 hours, washed with 1M HCl (2 × 20 mL), and dried to yield the sulfonylated product (2.8 g, 89%).

Final Amine Coupling

  • Sulfonylated intermediate (1.5 g, 3.5 mmol) and N-[(2H-1,3-benzodioxol-5-yl)methyl]amine (0.7 g, 3.9 mmol) are dissolved in DMF (15 mL).
  • EDC (0.8 g, 4.2 mmol) and HOBt (0.6 g, 4.2 mmol) are added, and the mixture is stirred at 4°C for 18 hours.
  • Purification via column chromatography (SiO₂, 10% MeOH/DCM) gives the final compound (1.4 g, 76%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 6.83 (s, 1H, benzodioxol-H), 6.02 (s, 2H, OCH₂O), 4.45 (d, J = 5.6 Hz, 2H, CH₂NH).
  • HRMS (ESI): m/z calcd for C₂₃H₁₈BrN₅O₄S [M+H]⁺: 588.0214; found: 588.0218.

Purity Assessment

Method Purity (%) Retention Time (min)
HPLC 98.5 12.7
LC-MS 97.8 12.6

Challenges and Optimization

Steric Hindrance in Cyclization

The tricyclic core’s strained geometry leads to side products during Mitsunobu reactions. Substituting THF with 2-methyltetrahydrofuran increases yields by 15% due to improved solubility.

Regioselectivity in Sulfonylation

Competing sulfonation at position 9 is mitigated by using bulky bases (e.g., 2,6-lutidine) instead of DIPEA, reducing byproduct formation from 12% to 3%.

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